7-Bromo-2-methylbenzo[d]thiazole
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Overview
Description
7-Bromo-2-methylbenzo[d]thiazole is a chemical compound with the molecular formula C8H6BrNS . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-methylbenzo[d]thiazole consists of a benzothiazole ring with a bromine atom at the 7th position and a methyl group at the 2nd position . The exact structure analysis is not available in the search results.Physical And Chemical Properties Analysis
7-Bromo-2-methylbenzo[d]thiazole has a molecular weight of 228.1089 g/mol . Other specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 7-Bromo-2-methylbenzo[d]thiazole, have been found to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Thiazole compounds have demonstrated significant antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs, which are crucial in the fight against resistant strains of bacteria and other microbes.
Anti-inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and autoimmune diseases.
Antifungal Activity
Thiazole compounds have shown antifungal activity . This indicates their potential use in the treatment of fungal infections, which can be particularly problematic in immunocompromised individuals.
Antitumor Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This suggests that they could be used in the development of new anticancer drugs.
Synthesis of Dyes
7-Bromo-2-methylbenzo[d]thiazole has been used as a reagent in the synthesis of polycarbocyanine and thiacyanine dyes . These dyes have applications in various fields, including textiles, printing, and the production of solar cells.
Quorum Sensing Inhibitors
Compounds bearing the benzo[d]thiazole moiety have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density, which is used by bacteria to coordinate gene expression. Inhibiting quorum sensing can prevent bacteria from expressing certain genes, such as those responsible for virulence, making this a potential strategy for combating bacterial infections.
Herbicidal Activity
Thiazolo[4,5-b]pyridines, which are related to 7-Bromo-2-methylbenzo[d]thiazole, have been found to exhibit herbicidal activity . This suggests that 7-Bromo-2-methylbenzo[d]thiazole and its derivatives could potentially be used in the development of new herbicides.
Safety and Hazards
7-Bromo-2-methylbenzo[d]thiazole is classified as having acute toxicity (oral, Category 4), and it is harmful if swallowed . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . Thiazole derivatives have been found to inhibit these quorum sensing pathways .
Result of Action
Certain thiazole derivatives have shown promising quorum-sensing inhibitory activities . For instance, they have been found to inhibit the growth of bacteria and show moderate anti-biofilm formation .
Action Environment
It’s known that the action of thiazole derivatives can be influenced by factors such as nutrient availability and defense mechanisms .
properties
IUPAC Name |
7-bromo-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLNTXDNWKVPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701428 |
Source
|
Record name | 7-Bromo-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methylbenzo[d]thiazole | |
CAS RN |
110704-32-0 |
Source
|
Record name | 7-Bromo-2-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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